molecular formula C20H20ClN3O B2573520 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one CAS No. 1030386-33-4

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2573520
CAS No.: 1030386-33-4
M. Wt: 353.85
InChI Key: ZWMOFYWYWREWSX-UHFFFAOYSA-N
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Description

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a combination of chloro, pyrazolyl, and naphthyl groups

Scientific Research Applications

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives have been reported to exhibit anti-cancer activity against breast cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common method involves the reaction of 1-(naphthalen-1-yl)-1H-pyrazole with 4-piperidone under specific conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-13-20(25)24-10-8-15(9-11-24)18-12-19(23-22-18)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12,15H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOFYWYWREWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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